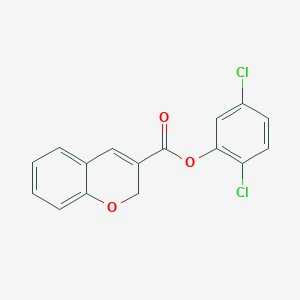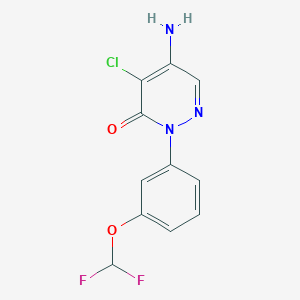
5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of a chlorine atom.
Cyclization: Formation of the pyridazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure.
- Purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify functional groups, such as converting nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors and modulating signal transduction pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression.
類似化合物との比較
Similar Compounds
4-Chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one: Lacks the amino group.
5-Amino-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one: Lacks the chlorine atom.
Uniqueness
The presence of both the amino and chloro groups, along with the difluoromethoxyphenyl moiety, makes 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one unique. These functional groups contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
62270-15-9 |
|---|---|
分子式 |
C11H8ClF2N3O2 |
分子量 |
287.65 g/mol |
IUPAC名 |
5-amino-4-chloro-2-[3-(difluoromethoxy)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C11H8ClF2N3O2/c12-9-8(15)5-16-17(10(9)18)6-2-1-3-7(4-6)19-11(13)14/h1-5,11H,15H2 |
InChIキー |
OQDHYIWJPYRKQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)F)N2C(=O)C(=C(C=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


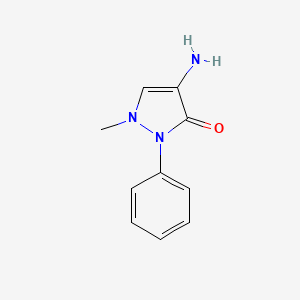
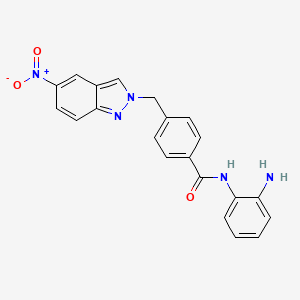
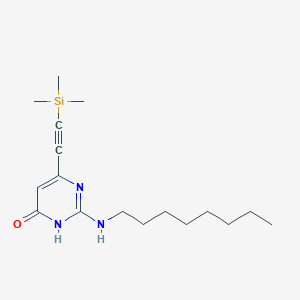
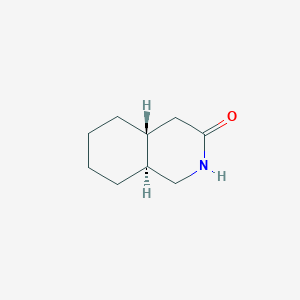
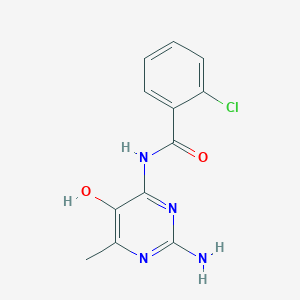
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)

![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
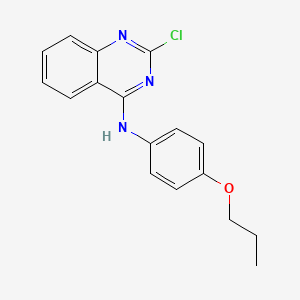
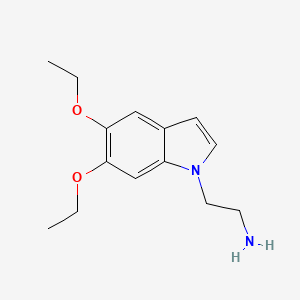
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)


